molecular formula C19H20N6O B14662093 1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea CAS No. 50699-44-0

1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea

Cat. No.: B14662093
CAS No.: 50699-44-0
M. Wt: 348.4 g/mol
InChI Key: SAFLWKPVDLGFFY-UHFFFAOYSA-N
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Description

1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea is a compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with amino groups and a benzyl group linked to a phenylurea moiety. Aminopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4-diamino-6-methylpyrimidine with benzyl halides under basic conditions.

    Coupling with Phenylurea: The benzylated pyrimidine is then coupled with phenylurea using a coupling reagent like carbodiimide in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea involves its interaction with specific molecular targets. For instance, it may inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby disrupting DNA replication and cell division. This makes it a potential candidate for anticancer and antibacterial therapies.

Comparison with Similar Compounds

Similar Compounds

    Trimethoprim: An antibacterial drug that also targets dihydrofolate reductase.

    Methotrexate: An anticancer drug with a similar mechanism of action.

    Pyrimethamine: Used in the treatment of malaria, also inhibits dihydrofolate reductase.

Uniqueness

1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the phenylurea moiety. This structural uniqueness may confer distinct biological activities and pharmacokinetic properties compared to other aminopyrimidines.

Properties

CAS No.

50699-44-0

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

1-[[4-(2,4-diamino-6-methylpyrimidin-5-yl)phenyl]methyl]-3-phenylurea

InChI

InChI=1S/C19H20N6O/c1-12-16(17(20)25-18(21)23-12)14-9-7-13(8-10-14)11-22-19(26)24-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H2,22,24,26)(H4,20,21,23,25)

InChI Key

SAFLWKPVDLGFFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3

Origin of Product

United States

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